N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3-one core. The compound features a 3-methylpiperidinyl substituent at the 8-position and a 2-(2,4-dimethylphenyl)acetamide group at the 2-position.
The molecular formula is inferred as C₂₂H₂₇N₇O₂ (average mass ~445.50 g/mol), based on structural similarities to compounds in (C₂₀H₂₄N₆O₂S, 424.51 g/mol) and (C₂₇H₃₁N₇O₂, 485.59 g/mol).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-6-7-17(16(3)11-14)23-18(28)13-27-21(29)26-10-8-22-19(20(26)24-27)25-9-4-5-15(2)12-25/h6-8,10-11,15H,4-5,9,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFXRLTULDFMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The key features include:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
- CAS Number : 921577-92-6
Structural Representation
| Component | Description |
|---|---|
| Dimethylphenyl Group | Contributes to hydrophobic interactions |
| Piperidine Moiety | Enhances binding affinity to biological targets |
| Triazole and Pyrazine | Implicated in diverse biological activities |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were reported in the micromolar range, indicating potent activity .
- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties:
- Bacterial Inhibition : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and triazole moieties can enhance selectivity and potency against specific targets.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in multicellular spheroid models. The results indicated that it significantly reduced tumor growth compared to control groups. The study emphasized the importance of 3D models in assessing drug efficacy more accurately than traditional 2D cultures .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. It was found to possess broad-spectrum activity, making it a candidate for further development as an antibiotic agent .
Scientific Research Applications
Research has indicated that N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide exhibits significant biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Studies have demonstrated that derivatives of similar triazolo-pyrazine compounds possess anticancer properties. For instance, related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 with PGIs exceeding 85% . This suggests potential applications in cancer therapeutics.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Preliminary studies indicate that related compounds have exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . Such findings position this compound as a candidate for further exploration in the development of antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific receptors or enzymes involved in disease processes .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrazine derivatives are widely explored for their diverse biological activities. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Molecular Comparison
*Inferred based on structural analogs.
Substituent Effects on Bioactivity
- Piperidine/Piperazine Moieties : The 3-methylpiperidinyl group in the target compound (vs. 4-(2-methylphenyl)piperazinyl in ) may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
- Aryl Acetamide Groups : The 2,4-dimethylphenyl group likely enhances metabolic stability compared to ’s methylsulfanylphenyl, which is prone to oxidative metabolism .
- Amino Substitutions: ’s 8-amino derivative exhibited a 63% synthetic yield and distinct NMR profiles (δ 5.54 ppm for NH₂), suggesting hydrogen-bonding capabilities absent in the target compound .
Predicted Physicochemical Properties
- LogP: Estimated at ~2.5–3.0 (higher than ’s phenoxy analog due to lipophilic dimethylphenyl).
- Solubility : Likely <10 µM in aqueous buffers, necessitating formulation with co-solvents (e.g., PEG 400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
